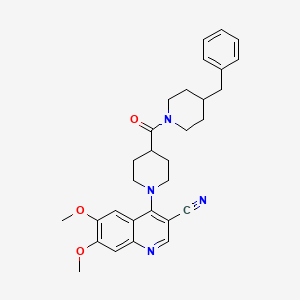
6-(Cyclohexylsulfonyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(Cyclohexylsulfonyl)pyridin-3-amine” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a cyclohexylsulfonyl group attached to the pyridine ring .
Scientific Research Applications
Synthesis of Derivatives
- N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives: These derivatives are synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. Catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide are used in these syntheses, highlighting the versatility of the compound in creating new chemical entities under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).
Photoredox Catalysis
- Metal-Free Photoredox Strategy for C(sp3)–C(sp) and C(sp3)–C(sp2) Bonds Formation: Utilizing primary amine derivatives, this strategy involves the formation of functionalized alkynes and alkenes, demonstrating the application of such compounds in creating complex molecular scaffolds (Ociepa, Turkowska & Gryko, 2018).
Synthesis of Ionic Liquids
- Aminolysis of 1,2-Epoxides by 2-Picolylamine: A key step in creating a new class of ionic liquids, this process involves using bihaptic amine 2-picolylamine under solvent-free conditions. It emphasizes the compound's role in environmentally friendly synthesis processes (Fringuelli, Pizzo, Tortoioli & Vaccaro, 2004).
Development of Receptor Ligands
- 1-(Azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 Agonists and Antagonists: These compounds, developed as receptor ligands, have high binding affinities and varied in vitro functional activities, highlighting the chemical's potential in medicinal chemistry (Elokdah et al., 2007).
Synthesis of N-Functionalized Macrocycles
- N-Functionalized 12-Membered Azapyridinomacrocycles: The compound's derivatives can be used to create azamacrocycles, which are significant in synthesizing complex molecules with applications in areas like coordination chemistry (Siaugue et al., 2001).
properties
IUPAC Name |
6-cyclohexylsulfonylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-6-7-11(13-8-9)16(14,15)10-4-2-1-3-5-10/h6-8,10H,1-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUBTQYBOIZFDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=NC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)
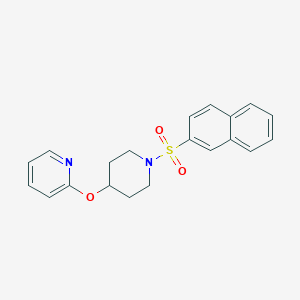
![7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2409141.png)
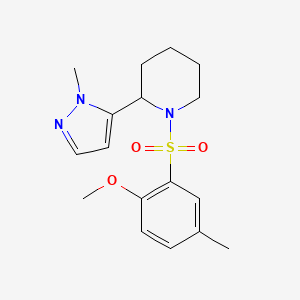
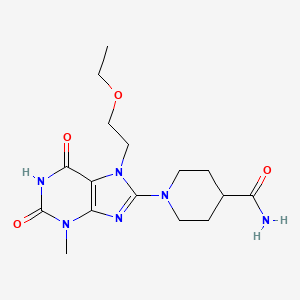

![3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2409149.png)
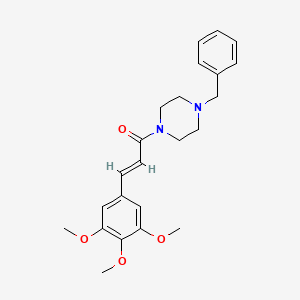
![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)
![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)
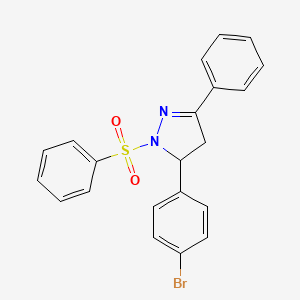

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
